(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide
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Overview
Description
The compound is also known as 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
. It has a molecular formula of C12H10Cl2N2OS
and a molecular weight of 303.21
. It is a solid substance .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3
. This code provides a detailed description of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid with a melting point between105 - 108
degrees Celsius . It has a molecular weight of 303.21
and a molecular formula of C12H10Cl2N2OS
.
Scientific Research Applications
Heterocyclic Fused Sulfones and Their Chemical Behavior
Research on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides explores these compounds as precursors to heterocyclic o-quinodimethanes, showcasing their potential in synthetic chemistry for creating complex molecular structures with unique properties (Chaloner et al., 1992).
Catalytic Applications in Synthesis
Studies on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrate its use as a recyclable catalyst for condensation reactions, highlighting the efficiency and sustainability of using such compounds in synthetic processes (Tayebi et al., 2011).
Synthesis and Evaluation of N-Substituted Derivatives
Research involving the synthesis of N-substituted derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides provides insights into the antibacterial potential and enzyme inhibition properties of these compounds, offering avenues for pharmacological applications (Siddiqui et al., 2014).
Metal Complexes and Spin-Crossover Behavior
The study of iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands investigates the interplay between spin-crossover and crystallographic phase changes, providing valuable information for the development of advanced materials with tunable magnetic properties (Cook et al., 2015).
Safety and Hazards
The compound has been classified with the signal word Warning
. Hazard statements include H302,H312,H315,H319,H332,H335
, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2S2/c1-24-18(22)13(9-26-17-14(20)3-2-4-15(17)21)16(23-24)10-25-12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDHOGGZKJKVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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